molecular formula C13H17NO2 B3355522 ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE CAS No. 62741-61-1

ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE

Cat. No.: B3355522
CAS No.: 62741-61-1
M. Wt: 219.28 g/mol
InChI Key: PQKVVIFCNGXJEH-UHFFFAOYSA-N
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Description

Ethyl 2-(5,6,7,8-Tetrahydroquinolin-5-yl)acetate is a chemical building block of high interest in organic synthesis and medicinal chemistry. Its structure incorporates both a tetrahydroquinoline scaffold and an ester-functionalized acetates group, making it a versatile precursor for the development of novel compounds. The tetrahydroquinoline core is a privileged structure in drug discovery, found in numerous biologically active molecules and approved pharmaceuticals . Researchers can leverage this compound to access complex molecular architectures, particularly through functionalization of the nitrogen atom or transformation of the ester group into amides, acids, or other key functionalities. The chiral nature of the 5-position also suggests potential applications in the synthesis of enantiopure ligands and catalysts, similar to other 5,6,7,8-tetrahydroquinoline derivatives used in asymmetric transfer hydrogenation (ATH) reactions to create chiral amines . Chiral amines are critical structural motifs in a significant proportion of small-molecule pharmaceuticals, featuring in over 40% of them and are key to the biological activity of many top-selling drugs . As such, this compound serves as a valuable intermediate for chemists working in the synthesis of alkaloid precursors, the development of new homogeneous catalysts, and the exploration of new chemical space in fine chemical and pharmaceutical research. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-2-16-13(15)9-10-5-3-7-12-11(10)6-4-8-14-12/h4,6,8,10H,2-3,5,7,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKVVIFCNGXJEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CCCC2=C1C=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40740195
Record name Ethyl (5,6,7,8-tetrahydroquinolin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62741-61-1
Record name Ethyl (5,6,7,8-tetrahydroquinolin-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40740195
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Ethyl 2 5,6,7,8 Tetrahydroquinolin 5 Yl Acetate and Analogues

Retrosynthetic Analysis and Strategic Disconnections for the Tetrahydroquinoline Core

Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For the 5,6,7,8-tetrahydroquinoline (B84679) core, several strategic disconnections can be envisioned. A common approach involves disconnecting the molecule into simpler, more readily available precursors. One key strategy for the synthesis of 5,6,7,8-tetrahydroquinolines (THQs) involves a multicomponent reaction approach. This retrosynthetic strategy envisions the target molecule being formed in a one-pot reaction from simpler components, such as a Mannich base, an enolizable ketone, and an ammonium (B1175870) source like ammonium acetate (B1210297). This approach is highly efficient as it allows for the rapid construction of molecular complexity from simple starting materials.

Another logical disconnection of the 5,6,7,8-tetrahydroquinoline ring system involves breaking the bonds of the saturated carbocyclic ring. This can lead to precursors that can undergo intramolecular cyclization reactions to form the desired bicyclic structure. For instance, a substituted aniline (B41778) with a suitable side chain containing an electrophilic center could be a viable precursor.

Furthermore, the tetrahydroquinoline core can be retrosynthetically derived from a fully aromatic quinoline (B57606) precursor. This strategy relies on the selective reduction of the benzene (B151609) ring of the quinoline system, which can be achieved through catalytic hydrogenation under specific conditions. This approach is advantageous as it utilizes commercially available and often highly substituted quinoline starting materials.

Classical and Contemporary Synthetic Routes to 5,6,7,8-Tetrahydroquinolines

A variety of synthetic methods have been developed for the construction of the 5,6,7,8-tetrahydroquinoline ring system, ranging from classical condensation reactions to modern catalytic approaches.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules. While the direct synthesis of ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate via an MCR involving ethyl cyanoacetate (B8463686) is not explicitly detailed in the provided search results, analogous strategies for the synthesis of substituted 1,2,3,4-tetrahydroquinolines highlight the potential of this approach. A three-component cascade reaction involving a 2-alkenyl aniline, various aldehydes, and ethyl cyanoacetate in the presence of a base like DBU has been reported for the synthesis of highly substituted 1,2,3,4-tetrahydroquinolines. nih.govresearchgate.netrsc.org This reaction proceeds through a sequence of Knoevenagel condensation followed by an aza-Michael–Michael addition. nih.govresearchgate.netrsc.org This methodology could potentially be adapted to synthesize 5,6,7,8-tetrahydroquinoline derivatives by using appropriate starting materials.

The combination of Knoevenagel condensation and aza-Michael addition reactions is a powerful tool for the construction of nitrogen-containing heterocyclic compounds. As mentioned in the previous section, a notable example is the synthesis of substituted 1,2,3,4-tetrahydroquinolines. nih.govresearchgate.netrsc.org The reaction is initiated by the Knoevenagel condensation of an aldehyde with ethyl cyanoacetate, which forms an electron-deficient alkene. nih.govresearchgate.net This intermediate then undergoes a conjugate addition (aza-Michael reaction) with a 2-alkenyl aniline, followed by an intramolecular Michael addition to complete the cyclization and form the tetrahydroquinoline ring. nih.govresearchgate.netrsc.org The diastereoselectivity of this reaction can be influenced by the choice of substrates and reaction conditions. researchgate.net

Reactant 1Reactant 2Reactant 3Product TypeKey Reactions
2-Alkenyl anilineAldehydeEthyl cyanoacetateSubstituted 1,2,3,4-TetrahydroquinolineKnoevenagel condensation, Aza-Michael-Michael addition

This table illustrates an analogous strategy for a related tetrahydroquinoline isomer.

Nucleophilic substitution and condensation reactions are fundamental to the synthesis and functionalization of the 5,6,7,8-tetrahydroquinoline core. For instance, substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters have been prepared through the reaction of 8-lithio or 8-magnesio derivatives of 5,6,7,8-tetrahydroquinolines with carbon dioxide, followed by esterification. These esters can then be converted into the corresponding amides and nitriles.

In another example, (3-cyano-5,6,7,8-tetrahydroquinolin-2(1H)-ylidene)malononitriles have been synthesized through the condensation of arylmethylidene malononitrile (B47326) dimers with N-(1-cyclohexen-1-yl) morpholine (B109124). mdpi.com This reaction proceeds via a Michael-type adduct formation, followed by intramolecular cyclization and subsequent elimination of morpholine. mdpi.com

Catalytic hydrogenation of quinolines is a common method for the preparation of tetrahydroquinolines. The regioselectivity of the hydrogenation, i.e., whether the pyridine (B92270) or the benzene ring is reduced, is highly dependent on the reaction conditions. The synthesis of 5,6,7,8-tetrahydroquinolines from quinolines is typically favored in strongly acidic media, such as trifluoroacetic acid or 12 N HCl. acs.org In contrast, hydrogenation in neutral or weakly acidic conditions generally leads to the formation of 1,2,3,4-tetrahydroquinolines. acs.orgacs.org

A method for the preparation of amino-substituted 5,6,7,8-tetrahydroquinolines involves the catalytic hydrogenation of the corresponding acetamido-substituted quinolines. acs.orgacs.orgresearchgate.net This approach, followed by hydrolysis of the acetamide, provides a practical route to these functionalized derivatives. acs.orgacs.orgresearchgate.net The use of PtO2 as a catalyst in trifluoroacetic acid at elevated temperatures (e.g., 60 °C) has been shown to improve the selectivity for the 5,6,7,8-tetrahydro product. acs.org Another approach involves a two-step process where quinoline is first hydrogenated to 1,2,3,4-tetrahydroquinoline, which is then isomerized to 5,6,7,8-tetrahydroquinoline at high temperatures in the presence of a palladium catalyst. google.com

Starting MaterialCatalystSolvent/ConditionsMajor Product
QuinolinePtO2Strongly acidic (e.g., CF3COOH)5,6,7,8-Tetrahydroquinoline
QuinolinePd/CNeutral/Weakly acidic1,2,3,4-Tetrahydroquinoline
Acetamido-quinolinePtO2CF3COOH, 60°CAcetamido-5,6,7,8-tetrahydroquinoline
QuinolinePd1. Hydrogenation (20-110°C) 2. Isomerization (140-300°C)5,6,7,8-Tetrahydroquinoline

Functionalization and Derivatization Strategies at the Acetate Moiety and Other Positions

The functionalization of the 5,6,7,8-tetrahydroquinoline scaffold is crucial for the development of new derivatives with potential biological activities. The acetate moiety of this compound offers a versatile handle for further chemical modifications. Standard ester transformations can be applied, such as hydrolysis to the corresponding carboxylic acid, which can then be converted to amides, other esters, or undergo various other functional group interconversions.

Furthermore, the 5,6,7,8-tetrahydroquinoline ring itself can be functionalized at various positions. For example, enantiomerically pure 8-substituted 5,6,7,8-tetrahydroquinolines, such as those bearing amino or thioether groups, have been synthesized. researchgate.net The synthesis of 2-(2,5-dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-aryl propanamides has also been reported as novel Smoothened (Smo) antagonists. nih.gov These examples demonstrate that various positions on the saturated ring of the tetrahydroquinoline core can be selectively functionalized to generate a diverse range of derivatives. acs.org

Stereoselective Synthesis and Enantiomeric Enrichment Methodologies for Tetrahydroquinoline Derivatives

The synthesis of specific stereoisomers of tetrahydroquinoline derivatives is of significant interest due to the distinct biological activities often exhibited by different enantiomers. Various methodologies have been developed to achieve high levels of stereoselectivity and to enrich enantiomeric mixtures.

One prominent approach involves the use of chiral catalysts. Chiral phosphoric acids, for instance, have been successfully employed as the sole catalyst for the enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. organic-chemistry.org This method proceeds through a dehydrative cyclization followed by an asymmetric reduction with a Hantzsch ester, yielding the desired products in excellent yields and high enantioselectivities. organic-chemistry.org

Another powerful strategy is asymmetric transfer hydrogenation. Relay catalysis, combining an achiral gold complex with a chiral Brønsted acid, enables the direct transformation of 2-(2-propynyl)aniline derivatives into tetrahydroquinolines with high enantiomeric purity. organic-chemistry.org Similarly, a combination of Brønsted acid catalysis and visible-light induction facilitates a highly enantioselective synthesis of 2-substituted tetrahydroquinolines from 2-aminoenones. organic-chemistry.org This process involves a relay mechanism of visible-light-induced cyclization and chiral phosphoric acid-catalyzed transfer hydrogenation. organic-chemistry.org

Iridium-catalyzed asymmetric hydrogenation is another effective method, particularly for producing chiral tetrahydroquinoxaline derivatives, which are structurally related to tetrahydroquinolines. rsc.org By adjusting the reaction solvent, it is possible to selectively synthesize either the (R) or (S) enantiomer with high yields and excellent enantiomeric excess (ee). rsc.org For example, using toluene/dioxane as the solvent can yield the (R)-enantiomer with up to 98% ee, while ethanol (B145695) favors the formation of the (S)-enantiomer with up to 93% ee. rsc.org

The three-component Povarov reaction, which involves aldehydes, anilines, and an N-vinylcarbamate in the presence of a chiral phosphoric acid catalyst, provides cis-2,4-disubstituted tetrahydroquinolines with excellent enantiomeric excesses. organic-chemistry.org

Table 1: Methodologies for Stereoselective Synthesis of Tetrahydroquinoline Derivatives

Method Catalyst System Substrate Type Key Features Ref.
Dehydrative Cyclization / Asymmetric Reduction Chiral Phosphoric Acid 2-Aminochalcones Single catalyst system, excellent yields and enantioselectivities. organic-chemistry.org
Asymmetric Transfer Hydrogenation Achiral Gold Complex / Chiral Brønsted Acid 2-(2-Propynyl)aniline derivatives Relay catalysis, high enantiomeric purity. organic-chemistry.org
Visible-Light Induced Cyclization / Transfer Hydrogenation Brønsted Acid / Chiral Phosphoric Acid 2-Aminoenones Relay catalysis combining photochemistry and organocatalysis. organic-chemistry.org
Povarov Reaction Chiral Phosphoric Acid Aldehydes, Anilines, N-vinylcarbamate Three-component reaction, excellent enantioselectivity for cis-products. organic-chemistry.org
Asymmetric Hydrogenation Iridium Complex Quinoxalines Solvent-controlled enantioselectivity for (R) or (S) products. rsc.org

Green Chemistry Principles and Sustainable Synthetic Approaches

The application of green chemistry principles to the synthesis of tetrahydroquinolines aims to reduce the environmental impact by minimizing waste, using less hazardous materials, and improving energy efficiency. nih.gov Key strategies include the use of alternative solvents, catalyst-free conditions, and energy-efficient reaction methods like microwave or ultrasound irradiation. nih.govacs.org

One of the primary goals of green chemistry is waste prevention. nih.gov This is addressed through atom-economical reactions, such as multicomponent reactions (MCRs), which incorporate most or all of the starting materials into the final product. The Povarov reaction is an example of an MCR used for tetrahydroquinoline synthesis. organic-chemistry.org The "Borrowing Hydrogen" (BH) methodology is another atom-efficient strategy where alcohols are used as alkylating agents, with water being the only byproduct. nih.gov This method has been successfully applied to the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols using a manganese(I) PN³ pincer complex. nih.gov

The use of safer solvents is a cornerstone of green synthesis. Water, being non-toxic and non-combustible, is an ideal green solvent. One-pot three-component cyclocondensation of aromatic amines, aldehydes, and cyclopentadiene (B3395910) has been successfully carried out in water to produce tetrahydroquinoline moieties. researchgate.net Ionic liquids have also been explored as environmentally benign catalysts and reaction media. ju.edu.saresearchgate.net

Energy efficiency is another key principle. nih.gov Microwave and ultrasound irradiation are alternative energy sources that can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. acs.orgresearchgate.net For instance, a sonosynthetic approach using an ionic liquid catalyst has been reported for assembling bis-arylidene cycloalkanone derivatives, which are precursors for some tetrahydroquinoline syntheses. ju.edu.sa

Sustainable approaches also focus on using renewable feedstocks and recyclable catalysts. Photocatalysis using metal-free, low-cost, and stable porous materials like covalent organic frameworks (COFs) offers a green pathway. rsc.org Defect-engineered COFs have shown exceptionally high efficiency (>99.9% yield) for the cyclization of N,N-dimethylanilines with maleimides under visible light to form tetrahydroquinolines, outperforming even noble-metal catalysts. rsc.org Electrochemical methods also represent a green approach, as demonstrated by the synthesis of tetrahydroquinoline derivatives from quinolines using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor under mild conditions. rsc.org

Table 2: Green Chemistry Approaches in Tetrahydroquinoline Synthesis

Green Principle Synthetic Strategy Example Key Advantage Ref.
Waste Prevention / Atom Economy Borrowing Hydrogen Methodology Mn-catalyzed reaction of 2-aminobenzyl alcohols and secondary alcohols. Water is the only byproduct. nih.gov
Waste Prevention / Atom Economy Multicomponent Reactions One-pot synthesis from anilines, aldehydes, and cyclopentadiene. High atom efficiency, reduced purification steps. researchgate.net
Safer Solvents Use of Water Three-component cyclocondensation in aqueous media. Non-toxic, non-flammable, and widely available. researchgate.net
Energy Efficiency Visible-Light Photocatalysis Cyclization using a Covalent Organic Framework (COF) catalyst. Utilizes renewable energy, high yields under mild conditions. rsc.org
Catalysis Recyclable Heterogeneous Catalysts Use of COFs or magnetic nanoparticles. Ease of separation and reuse, minimizing catalyst waste. researchgate.netrsc.org
Reduce Derivatives One-Pot Synthesis Tandem reduction and reductive amination of 2-nitroarylketones. Avoids isolation of intermediates, saving time and resources. nih.gov

Reaction Mechanism Elucidation for Tetrahydroquinoline Formation

Understanding the reaction mechanisms for tetrahydroquinoline formation is crucial for optimizing existing synthetic methods and designing new ones. The mechanisms often involve multi-step sequences including cyclization, condensation, and reduction steps.

In the domino synthesis from 2-nitroarylketones, the mechanism begins with the catalytic reduction of the nitro group to an amino group. nih.gov This is followed by an intramolecular condensation between the newly formed amine and the ketone to form a cyclic imine intermediate, which is then further reduced under the hydrogenation conditions to yield the final tetrahydroquinoline product. nih.gov

For metal-catalyzed processes, the mechanism is highly dependent on the metal and ligands. In a palladium-catalyzed intramolecular C-H functionalization using α-diazoesters, the proposed mechanism involves the formation of a metal carbene intermediate. researchgate.net This intermediate then undergoes a cascade of reactions to form the tetrahydroquinoline ring system. Computational studies, such as Density Functional Theory (DFT) calculations, are often used to map the energy profile of these reactions, identifying transition states and key intermediates. rsc.orgresearchgate.net

The "Borrowing Hydrogen" mechanism provides an elegant, atom-efficient pathway. nih.gov It is initiated by the catalyst (e.g., a manganese complex) abstracting hydrogen from a secondary alcohol to form a ketone and a metal-hydride species. nih.gov The ketone then undergoes condensation with a 2-aminobenzyl alcohol to form an imine or enamine intermediate. This intermediate subsequently cyclizes, and the final step involves the transfer of hydrogen back from the metal-hydride species to the cyclized intermediate, regenerating the catalyst and forming the tetrahydroquinoline product. nih.gov

Another well-studied mechanism is the Povarov reaction, a type of aza-Diels-Alder or [4+2] cycloaddition. In acid-catalyzed variants, the aldehyde and aniline react to form an electron-deficient imine. This imine then acts as a dienophile, reacting with an electron-rich alkene (the third component) in a concerted or stepwise cycloaddition to form the tetrahydroquinoline ring. organic-chemistry.org

Elucidation of these mechanisms often relies on a combination of experimental evidence, such as the isolation of intermediates, kinetic studies, and deuterium-labeling experiments, alongside computational modeling to provide a detailed picture of the reaction pathway. rsc.orgresearchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Ethyl 2 5,6,7,8 Tetrahydroquinolin 5 Yl Acetate and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. nih.gov For ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE (Molecular Formula: C₁₃H₁₇NO₂), HRMS analysis would yield an exact mass that can be compared against the theoretical value, typically with a mass accuracy of less than 5 ppm.

Electron Ionization (EI) is a common technique used in conjunction with HRMS. nih.gov The fragmentation pattern observed in the mass spectrum provides valuable structural information. For the title compound, the molecular ion peak [M]⁺ would be observed at its calculated exact mass. Subsequent fragmentation would likely involve characteristic losses. For instance, the loss of the ethoxy group (-OCH₂CH₃) from the ester would result in a significant fragment ion. Cleavage of the bond between the tetrahydroquinoline ring and the acetate (B1210297) side chain is also a probable fragmentation pathway. nih.govlibretexts.org The fragmentation of the tetrahydroquinoline ring itself, often via a retro-Diels-Alder (RDA) mechanism, can provide further structural confirmation. nih.gov

Table 1: Predicted HRMS Fragmentation Data

Fragment Description Predicted m/z
[M]⁺ 219.1259
[M - C₂H₅O]⁺ 174.0817

Note: The predicted m/z values are based on the theoretical exact mass of the likely fragments.

Multidimensional Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For this compound, a combination of 1D (¹H and ¹³C NMR) and 2D NMR techniques would be employed for a full structural assignment. rsc.orgresearchgate.net

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the pyridine (B92270) ring, the aliphatic protons of the saturated portion of the tetrahydroquinoline ring system, and the protons of the ethyl acetate group. The benzylic proton at the C5 position, being adjacent to the chiral center, would likely appear as a multiplet, with its chemical shift and coupling constants providing information about its environment.

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing distinct signals for each of the 13 carbon atoms in the molecule. The carbonyl carbon of the ester group would be readily identifiable by its characteristic downfield chemical shift (typically >170 ppm).

2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish connectivity. COSY would reveal proton-proton couplings, HSQC would correlate protons to their directly attached carbons, and HMBC would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the ethyl acetate side chain to the C5 position of the tetrahydroquinoline ring. uad.ac.id

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
Pyridine Ring Protons 7.0 - 8.5 120 - 150
C5-H (Benzylic) 3.0 - 3.5 35 - 45
C6, C7, C8 Protons 1.5 - 3.0 20 - 35
CH₂ (Ester Side Chain) ~4.1 ~40
O-CH₂ (Ethyl) ~1.2 ~60
CH₃ (Ethyl) ~2.3 ~14

Note: Predicted shifts are estimates based on data from analogous tetrahydroquinoline and ester-containing structures. nih.govnih.govchemicalbook.com

X-ray Crystallography for Absolute Stereochemistry and Crystal Structure Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule, including its absolute stereochemistry. For a chiral compound like this compound, obtaining suitable crystals would allow for the unambiguous determination of the configuration (R or S) at the C5 stereocenter.

Based on related tetrahydroquinoline structures, the compound would likely crystallize in a common space group such as P-1 (triclinic) or P2₁/c (monoclinic). mdpi.comresearchgate.net The analysis would reveal precise bond lengths, bond angles, and torsion angles. iucr.org The conformation of the partially saturated cyclohexene (B86901) ring within the tetrahydroquinoline system, which typically adopts a sofa or half-chair conformation, would be clearly defined. iucr.org Intermolecular interactions, such as hydrogen bonds or π-stacking, that dictate the crystal packing would also be elucidated. nih.gov

Table 3: Representative Crystallographic Parameters for a Tetrahydroquinoline Derivative

Parameter Example Value
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 7.4809
b (Å) 13.082
c (Å) 16.870
β (°) 93.440
V (ų) 1648.0

Note: Data is for a related hexahydroquinoline structure and serves as an illustrative example.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.netscienceacademique.com

The FTIR and Raman spectra of this compound would display several key absorption bands. The most prominent would be the strong C=O stretching vibration of the ester group, typically appearing around 1730-1750 cm⁻¹. The C-O stretching vibrations of the ester would be observed in the 1100-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would appear in the 1450-1600 cm⁻¹ range. nih.goviosrjournals.org Aliphatic C-H stretching from the saturated ring and the ethyl group would be seen just below 3000 cm⁻¹, while aromatic C-H stretches would appear just above 3000 cm⁻¹. scienceacademique.com

Table 4: Key Predicted Vibrational Frequencies

Functional Group Predicted Wavenumber (cm⁻¹) Technique
C=O Stretch (Ester) 1730 - 1750 FTIR (Strong), Raman (Weak)
C-H Stretch (Aromatic) 3000 - 3100 FTIR, Raman
C-H Stretch (Aliphatic) 2850 - 2960 FTIR, Raman
C=C/C=N Stretch (Aromatic) 1450 - 1600 FTIR, Raman
C-O Stretch (Ester) 1100 - 1300 FTIR (Strong)

Note: Wavenumbers are typical ranges for the specified functional groups based on published data for related compounds. nih.govuh.edu

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for determining the purity of a synthesized compound and for separating isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for assessing the purity of tetrahydroquinoline derivatives. researchgate.net Using a C18 column with a mobile phase gradient, typically consisting of acetonitrile (B52724) and water, would allow for the separation of the target compound from any impurities or starting materials. A UV detector would be used for quantification, and the purity would be determined by the relative area of the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for purity analysis, especially for volatile compounds. rsc.org The sample is vaporized and separated on a capillary column before entering a mass spectrometer. The retention time provides a measure of the compound's identity, while the mass spectrum confirms its structure and can help identify any co-eluting impurities. rsc.org

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Since this compound is a chiral molecule, determining its enantiomeric purity is crucial. Chiroptical techniques, which measure the differential interaction of left and right circularly polarized light with a chiral molecule, are ideal for this purpose.

Vibrational Circular Dichroism (VCD): VCD is the vibrational equivalent of electronic circular dichroism and provides detailed stereochemical information. rsc.org The VCD spectrum shows both positive and negative bands corresponding to the vibrational modes of the molecule. The spectrum of one enantiomer is a mirror image of the other. nih.gov By comparing the experimental VCD spectrum of a sample to the spectrum predicted by Density Functional Theory (DFT) calculations for a specific enantiomer (e.g., the R-enantiomer), the absolute configuration can be determined. americanlaboratory.com Furthermore, VCD can be used quantitatively to determine the enantiomeric excess of a sample, as the signal intensity is proportional to the concentration difference between the two enantiomers. nih.govnih.gov This technique is particularly valuable as it does not require derivatization or a chromophore. nih.gov

Exploration of Biological Activities and Underlying Molecular Mechanisms for Tetrahydroquinoline Derivatives Pre Clinical Focus

Target Identification and Validation Strategies for ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE Analogues

Identifying the specific molecular targets of novel compounds is a foundational step in drug discovery. For analogues of this compound, researchers have employed a variety of strategies, including receptor binding assays and enzyme inhibition studies, to elucidate their primary interaction partners within a biological system.

Receptor Binding Assays and Ligand-Protein Interaction Studies

Ligand-protein interaction studies have revealed that tetrahydroquinoline derivatives can bind to a diverse range of receptors, often with high affinity and specificity. Computational methods like molecular docking and molecular dynamics (MD) simulations are frequently used to predict and analyze these interactions at an atomic level. mdpi.comnih.gov

Opioid Receptors: Certain tetrahydroquinoline derivatives have been identified as potent opioid receptor antagonists. Structure-activity relationship (SAR) studies led to the discovery of antagonist compounds with high functional activity against the μ-opioid receptor, with Ki values in the nanomolar range. nih.govfao.org

G Protein-coupled Estrogen Receptor (GPER): In the context of breast cancer, in silico studies have explored the binding modes of tetrahydroquinoline analogues to the G Protein-coupled Estrogen Receptor (GPER). These computational analyses help in designing ligands with potential as anti-proliferative compounds. nih.gov

Mammalian Target of Rapamycin (B549165) (mTOR): Inspired by the structures of known mTOR inhibitors, novel tetrahydroquinoline derivatives have been designed and synthesized. mdpi.compreprints.org Computational studies, including molecular docking and MD simulations, have highlighted the strong binding interaction and stability of these derivatives within the mTOR active site, where they form critical hydrogen bonds and π-stacking interactions. mdpi.compreprints.org

Androgen Receptor (AR): A tricyclic tetrahydroquinoline was identified as an androgen receptor antagonist through a structure-based virtual screen. This compound was found to bind to the AR ligand-binding domain and inhibit its transcriptional activity with IC50 values in the low micromolar range. acs.org

Galectin-3: Some reactive tetrahydroisoquinoline analogues have been shown to inhibit cell migration by targeting galectin-3. Interestingly, these compounds bind to galectin-3 outside of its canonical carbohydrate-binding site, suggesting a novel mechanism of inhibition. wsu.edu

Tetrahydroquinoline Analogue ClassTarget ReceptorKey FindingsReference
General Tetrahydroquinolinesμ-Opioid ReceptorIdentified as potent antagonists with Ki values as low as 1.58 nM. nih.gov
Carboxyl-containing THQsG Protein-coupled Estrogen Receptor (GPER)In silico studies suggest promising binding properties for breast cancer applications. nih.gov
Morpholine-Substituted THQsmTORComputational studies show strong binding and stability in the mTOR active site. mdpi.compreprints.org
Tricyclic THQsAndrogen Receptor (AR)Antagonistic activity with IC50 values for transcriptional inhibition as low as 0.15–2.4 μM. acs.org
Tetrahydroisoquinoline AnaloguesGalectin-3Inhibit a carbohydrate binding-independent function involved in cell migration. wsu.edu

Enzyme Inhibition Kinetics and Characterization

Beyond receptor binding, tetrahydroquinoline derivatives have demonstrated significant inhibitory activity against various enzymes, a property explored through detailed kinetic studies. These studies are crucial for understanding the mechanism of inhibition (e.g., competitive, non-competitive) and for optimizing the potency of these compounds. mit.eduyoutube.com

Cholinesterases: A series of hybrid compounds featuring tetrahydroquinoline and isoxazole/isoxazoline moieties have been tested for their potential to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov Some hybrids showed significant potency, with one compound exhibiting an IC50 value of 4.24 µM against AChE and another showing an IC50 of 3.97 µM against BChE. nih.gov Kinetic studies were performed on the most active compounds to characterize their inhibitory mechanism. nih.gov

CDK2 and DHFR: Novel tetrahydroisoquinolines have been investigated as potential anticancer agents through the inhibition of cyclin-dependent kinase 2 (CDK2) and dihydrofolate reductase (DHFR). nih.gov Experimental and docking studies identified potent inhibitors, with one compound showing a CDK2 IC50 of 0.149 µM and another exhibiting a DHFR IC50 of 0.199 µM. nih.gov

Pancreatic Lipase (B570770): Tetrahydrolipstatin (THL), a derivative of which is an FDA-approved drug, and its stereoisomers have been studied as inhibitors of porcine pancreatic lipase. nih.gov The mechanism involves the covalent modification of an active site serine by the β-lactone ring of the inhibitor, leading to essentially irreversible inactivation. nih.gov

Tubulin Polymerization: Certain tetrahydroisoquinoline sulfamates act as potent microtubule disruptors by inhibiting tubulin polymerization. nih.gov One 2',5'-dichlorobenzyl derivative inhibited tubulin polymerization with an IC50 only two-fold less potent than combretastatin (B1194345) A-4 and also inhibited the binding of colchicine (B1669291) to tubulin. nih.gov

Tetrahydroquinoline Analogue ClassTarget EnzymeInhibitory Activity (IC50)Reference
THQ-Isoxazoline Hybrid (5n)Acetylcholinesterase (AChE)4.24 µM nih.gov
THQ-Isoxazole Hybrid (6aa)Butyrylcholinesterase (BChE)3.97 µM nih.gov
Tetrahydroisoquinoline (7e)Cyclin-dependent kinase 2 (CDK2)0.149 µM nih.gov
Tetrahydroisoquinoline (8d)Dihydrofolate reductase (DHFR)0.199 µM nih.gov
Tetrahydrolipstatin (THL)Porcine Pancreatic Lipase4.0 nM nih.gov
THIQ Sulfamate (8c)Tubulin PolymerizationComparable to Combretastatin A-4 nih.gov

Cellular Pathway Modulation and Signal Transduction Investigations

Following target identification, research shifts to understanding how ligand-target interactions translate into cellular responses. For tetrahydroquinoline analogues, this involves a variety of in vitro assays to measure effects on cell viability and specific cellular machinery, as well as mechanistic studies to delineate the precise signaling pathways being modulated.

In Vitro Cellular Assay Methodologies (e.g., Antiproliferative Assays, Microtubule Depolymerization Assays)

A primary focus of preclinical research on tetrahydroquinoline derivatives has been their antiproliferative activity against cancer cells. The MTT assay is a standard colorimetric method used to assess the cytotoxic effects of these compounds on various cancer cell lines. mdpi.comnih.gov

Antiproliferative Activity: Numerous studies have demonstrated the potent and selective cytotoxicity of novel tetrahydroquinoline derivatives against a broad panel of human cancer cell lines, including those for glioblastoma, lung cancer (A549), breast cancer (MCF-7, MDA-MB-231), and colon cancer (HCT-116). mdpi.comnih.govnih.govnih.gov For instance, a 4-trifluoromethyl substituted derivative showed potent anti-glioblastoma effects with IC50 values of 38.3 μM and 40.6 μM in SNB19 and LN229 cell lines, respectively. nih.gov Another morpholine-substituted compound (10e) displayed exceptional activity against A549 lung cancer cells with an IC50 of 0.033 µM. mdpi.com

Microtubule Depolymerization Assays: A key mechanism for the anticancer activity of some tetrahydroquinoline analogues is the disruption of the microtubule network, which is critical for cell division. nih.gov Tubulin polymerization assays are used to directly measure the effect of these compounds on microtubule formation. nih.govnih.gov Studies have shown that certain substituted tetrahydroisoquinolines act as microtubule-destabilizing agents, preventing the formation of polymerized tubulin, in contrast to agents like paclitaxel (B517696) which block de-polymerization. nih.gov This disruption leads to mitotic arrest and abnormal cytoskeletal morphologies. nih.gov

Tetrahydroquinoline AnalogueCancer Cell LineAssayActivity (IC50)Reference
4-Trifluoromethyl substituted THQ (4ag)SNB19 (Glioblastoma)MTT38.3 µM nih.gov
4-Trifluoromethyl substituted THQ (4ag)LN229 (Glioblastoma)MTT40.6 µM nih.gov
Morpholine-Substituted THQ (10e)A549 (Lung)MTT0.033 µM mdpi.compreprints.org
Morpholine-Substituted THQ (10h)MCF-7 (Breast)MTT0.087 µM mdpi.compreprints.org
3-(1-naphthylmethyl)-4-phenyl-THQ-2-one (4a)HCT-116 (Colon)MTT12.18 µM nih.gov
3-(1-naphthylmethyl)-4-phenyl-THQ-2-one (4a)A549 (Lung)MTTPotent Cytotoxicity nih.gov
Tetrahydroquinoline (2)MDA-MB-231 (Breast)Cell Proliferation25 µM nih.gov

Mechanistic Studies of Cellular Responses (e.g., Apoptosis Induction Pathways, Cell Cycle Arrest)

To understand the consequences of antiproliferative activity, researchers investigate the specific cellular processes that lead to cell death or the halting of proliferation. For tetrahydroquinoline derivatives, apoptosis (programmed cell death) and cell cycle arrest are commonly observed outcomes.

Apoptosis Induction: Many tetrahydroquinoline analogues trigger apoptosis in cancer cells. nih.gov The mechanisms are often multifaceted and can involve:

ROS Generation: Several compounds induce apoptosis through the generation of reactive oxygen species (ROS). nih.govwaocp.org This oxidative stress can lead to the disruption of the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. nih.gov

Caspase Activation: The induction of apoptosis is frequently confirmed by the activation of executioner caspases, such as Caspase-3/7. nih.govnih.govwaocp.org

Bcl-2 Family Proteins: The expression of pro- and anti-apoptotic proteins is often modulated. For example, some compounds cause an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net

Calcium Homeostasis: Certain derivatives can induce apoptosis by disrupting intracellular Ca2+ homeostasis, in part by inhibiting the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, which leads to elevated intracellular calcium levels and subsequent activation of apoptotic pathways. scielo.org

Cell Cycle Arrest: In addition to inducing cell death, tetrahydroquinoline derivatives can halt the cell cycle at specific checkpoints, preventing cancer cells from dividing. researchgate.net Flow cytometry is a common technique used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). nih.gov Different analogues have been shown to cause cell cycle arrest at various phases, including the G1, S, and G2/M phases, often in a time-dependent manner. nih.govnih.govwaocp.orgresearchgate.net For example, one tetrahydroquinolinone derivative induced cell cycle arrest at the G2 phase in A549 cells, with the fraction of cells in this phase increasing from 3.2% to 33.8% after 48 hours of treatment. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Analogues

Structure-activity relationship (SAR) studies are essential for optimizing lead compounds into potent and selective drug candidates. nih.gov By systematically modifying the chemical structure of the tetrahydroquinoline scaffold and evaluating the corresponding changes in biological activity, researchers can identify key pharmacophoric features. nih.govresearchgate.net

Influence of Substituents on the Aryl Ring: The nature and position of substituents on aryl rings attached to the tetrahydroquinoline core significantly influence activity. For instance, in a series of morpholine-substituted tetrahydroquinolines, the presence of highly electron-withdrawing trifluoromethyl groups on a benzamide (B126) moiety was found to increase cytotoxicity against multiple cancer cell lines. mdpi.com Similarly, for a series of anti-glioblastoma compounds, the substitution at the 4-position of an aryl ring was determined to be crucial for cytotoxicity. nih.gov

Role of Fused Rings and Core Modifications: The core heterocyclic structure itself is a determinant of activity. SAR studies comparing different ring systems have shown how modifications can tune the desired biological effect. For example, the stereochemistry of tetrahydrolipstatin, a pancreatic lipase inhibitor, plays a critical role in its inhibitory activity, with different stereoisomers showing a wide range of IC50 values from 4.0 to 930 nM. nih.gov

Impact of Functional Groups on Selectivity and Potency: The addition of specific functional groups can dramatically enhance both the potency and selectivity of tetrahydroquinoline derivatives. The incorporation of a morpholine (B109124) moiety has been shown to improve selectivity and potency in mTOR inhibitors. mdpi.com In studies of cholinesterase inhibitors, the specific linkage and substituents on the isoxazole/isoxazoline ring appended to the THQ core dictated the inhibitory potency and selectivity between AChE and BChE. nih.gov The introduction of a pyrazole (B372694) moiety and a methanimine (B1209239) group onto the THQ scaffold resulted in a compound with significant cytotoxic effects against three different cancer cell lines. nih.gov

These SAR insights provide a rational basis for the future design of more effective therapeutic agents based on the this compound scaffold. mdpi.comnih.gov

Design and Synthesis of Chemically Modified Derivatives

The design of novel tetrahydroquinoline (THQ) derivatives is often inspired by the structural features of known biologically active molecules. preprints.orgnih.gov Medicinal chemists frequently employ strategies such as bioisosteric replacement and scaffold hopping to create new analogues with potentially improved efficacy, selectivity, and pharmacokinetic properties. preprints.org For instance, the THQ core has been selected as a scaffold based on its structural similarities to known inhibitors of the mammalian target of rapamycin (mTOR), a crucial protein in cancer cell growth and survival. nih.gov The design strategy often involves incorporating various substituted aromatic rings and functional groups, such as morpholine, to enhance interactions with the target's active site. preprints.orgnih.gov

The synthesis of these designed derivatives is achieved through various strategic chemical reactions. Common methods include:

Multicomponent Reactions: One-pot reactions, such as the Povarov reaction, are frequently used to efficiently construct the tetrahydroquinoline ring system from anilines, aldehydes, and activated alkenes. semanticscholar.org This approach allows for the rapid generation of a diverse library of compounds.

Stepwise Synthesis: More complex derivatives are often built through multi-step sequences. A common approach involves the initial synthesis of a core intermediate, such as 2-amino-3-cyano-4H-pyrans from α,α′-bis(substituted-benzylidene)cycloalkanones, which are then converted into the final 2-amino-5,6,7,8-tetrahydroquinoline-3-carbonitrile (B1279204) derivatives. researchgate.net

Functional Group Interconversion: Once the core THQ scaffold is assembled, further chemical modifications are made. For example, a strategic synthetic approach for potential mTOR inhibitors involved protecting the THQ nitrogen atom, performing selective nitration, deprotection, and then coupling with various substituted benzoyl chlorides to yield the final amide derivatives. preprints.org

These synthetic methodologies provide a robust platform for creating a wide array of chemically modified tetrahydroquinolines, enabling a thorough exploration of their biological potential.

Correlative Analysis of Structural Features with Biological Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency of tetrahydroquinoline derivatives. These analyses reveal how specific structural modifications influence activity, guiding the design of more effective compounds.

Key SAR findings for various tetrahydroquinoline series, particularly in the context of anticancer activity, include:

Substituents on the Aromatic Ring: The nature and position of substituents on the phenyl ring attached to the THQ core significantly impact cytotoxicity. For instance, in a series of morpholine-substituted THQs, derivatives containing two highly electron-withdrawing trifluoromethyl groups on the benzamide moiety showed markedly increased cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and MDA-MB-231 (triple-negative breast cancer) cell lines. nih.gov This suggests that enhanced interactions with the target protein's active site may be mediated by these groups through mechanisms like halogen bonding and hydrophobic interactions. nih.gov

Modifications at the C4 Position: In studies of 5-oxo-hexahydroquinoline and their corresponding tetrahydroquinoline derivatives as multidrug resistance (MDR) reversal agents, the substituent at the C4 position of the phenyl ring was critical. Derivatives bearing halogen atoms (e.g., chlorine, bromine) generally showed superior MDR reversal effects compared to those with other groups like methoxy (B1213986) or methyl. nih.gov

Lipophilicity: A correlation between lipophilicity (measured as cLogP) and cytotoxic effects has been observed. In one study, more lipophilic 2-arylquinoline derivatives displayed better activity against PC3 (prostate cancer) and HeLa (cervical cancer) cell lines compared to the less lipophilic 2-acetamido-2-methyl-THQ analogues. rsc.org

Saturation of the Pyridine (B92270) Ring: The degree of saturation in the quinoline (B57606) ring system can influence biological activity. Fully aromatic 2-arylquinolines were found to have a better anticancer activity profile than their partially saturated 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinoline counterparts. rsc.org

These correlative analyses underscore the importance of fine-tuning the electronic and steric properties of the THQ scaffold to maximize biological potency.

Table 1: In Vitro Cytotoxicity of Selected Tetrahydroquinoline Derivatives This table is interactive. You can sort and filter the data.

Compound ID Cancer Cell Line IC₅₀ (µM) Key Structural Features Source
10e A549 (Lung) 0.033 ± 0.003 3,5-bis(trifluoromethyl)benzamide, morpholine nih.gov
10h MCF-7 (Breast) 0.087 ± 0.007 3,5-bis(trifluoromethyl)benzamide, morpholine nih.gov
10d A549 (Lung) 0.062 ± 0.01 4-(trifluoromethyl)benzamide, morpholine nih.gov
10d MCF-7 (Breast) 0.58 ± 0.11 4-(trifluoromethyl)benzamide, morpholine nih.gov
10d MDA-MB-231 (Breast) 1.003 ± 0.008 4-(trifluoromethyl)benzamide, morpholine nih.gov
B1 K562 (Leukemia) 6.7 2,4-dichlorophenyl at C4 nih.gov
B2 K562 (Leukemia) 10.1 4-bromophenyl at C4 nih.gov
(R)-5a A2780 (Ovarian) 1.15 ± 0.08 Imidazole methanimine at C8 nih.gov
Quinoline 13 HeLa (Cervical) 8.3 6-chloro-2-(3,4-methylenedioxyphenyl)quinoline rsc.org

In Vivo Mechanistic Studies in Pre-clinical Animal Models

While in vitro assays are essential for initial screening, in vivo studies in animal models are critical for evaluating the therapeutic potential of lead compounds. For the tetrahydroquinoline class, some derivatives have progressed to this stage, providing valuable mechanistic insights.

One notable example involves the derivative 2-(2,5-Dimethyl-5,6,7,8-tetrahydroquinolin-8-yl)-N-arylpropanamide (Compound 65), which was identified as a potent antagonist of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway. nih.gov In preclinical studies, this compound demonstrated an acceptable oral bioavailability and good plasma exposure. Its efficacy was tested in a medulloblastoma allograft model using ptch+/-;p53-/- mice, where it achieved significant tumor growth inhibition, confirming its antiproliferative effects in a living system. nih.gov Such studies are pivotal in validating the therapeutic hypothesis and bridging the gap between cell-based assays and potential clinical applications.

Elucidation of Molecular Pathways in Disease Models (e.g., Anti-tumor Mechanisms)

Research into tetrahydroquinoline derivatives has uncovered several molecular pathways through which they exert their anti-tumor effects. By identifying the specific protein targets and signaling cascades, a clearer picture of their mechanism of action emerges.

Hedgehog Pathway Inhibition: As mentioned, Compound 65 was confirmed to inhibit the Hh signaling pathway by directly targeting the Smoothened (Smo) receptor. nih.gov This pathway is aberrantly activated in several cancers, including medulloblastoma and basal cell carcinoma, making it an important therapeutic target.

mTOR Inhibition: A series of morpholine-substituted THQs were specifically designed to target the mTOR signaling pathway. preprints.orgnih.gov The most promising compound, 10e, was shown to induce apoptosis (programmed cell death) in a dose-dependent manner in lung cancer cells, an effect consistent with the inhibition of the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. preprints.orgnih.gov

KRas Inhibition: The KRas protein is a frequently mutated oncogene in numerous cancers. nih.gov Several tetrahydroisoquinoline derivatives have demonstrated the ability to inhibit KRas. nih.govnih.gov Molecular docking studies suggest these compounds bind in a pocket of the KRas protein, interacting with key hydrophobic and charged residues to disrupt its function. nih.gov

Reversal of Multidrug Resistance (MDR): Some 5-oxo-hexahydroquinoline and tetrahydroquinoline derivatives have been shown to reverse P-glycoprotein (P-gp) mediated MDR in cancer cells. nih.gov These compounds block the P-gp efflux pump, thereby increasing the intracellular concentration and efficacy of co-administered chemotherapeutic drugs. The most effective of these compounds were also found to induce apoptosis in resistant uterine sarcoma cells. nih.gov

Pharmacodynamic Biomarker Identification and Validation (Mechanistic Markers)

Pharmacodynamic biomarkers are essential tools in drug development to provide evidence of target engagement and biological response in preclinical and clinical settings. For tetrahydroquinoline derivatives, the identification of specific mechanistic markers is directly linked to their elucidated molecular pathways.

For a derivative that functions as a Smoothened antagonist, potential pharmacodynamic biomarkers could include the downstream transcription factors of the Hedgehog pathway, such as Gli1. nih.gov A reduction in the expression of Gli1 mRNA or protein in tumor tissue following treatment would serve as a direct indicator of target engagement and pathway inhibition. nih.gov Similarly, for mTOR inhibitors, a decrease in the phosphorylation of downstream effectors like S6 ribosomal protein (p-S6) or 4E-binding protein 1 (p-4E-BP1) in tumor or surrogate tissues would be a validated mechanistic marker.

While the molecular targets for several classes of THQ derivatives have been identified, the literature does not yet contain extensive reports on the full validation of specific pharmacodynamic biomarkers for these compounds in preclinical animal models. This remains a critical next step in their development pathway towards clinical translation.

Metabolic Pathways and Pre Clinical Pharmacokinetic Investigations of Tetrahydroquinoline Derivatives Mechanistic Focus

In Vitro Metabolic Stability and Metabolite Identification (e.g., Liver Microsome, Hepatocyte Incubation)

The metabolic fate of a xenobiotic is a critical determinant of its efficacy and duration of action. For tetrahydroquinoline derivatives, in vitro systems such as liver microsomes and hepatocytes are essential tools for predicting in vivo metabolism. nih.gov

Research on N-alkyl-1,2,3,4-tetrahydroquinoline substructures has revealed a significant metabolic pathway involving aromatization. nih.gov In studies using human liver microsomes, these compounds were shown to be metabolized into their corresponding N-alkylquinolinium metabolites. nih.gov This oxidative reaction is a key biotransformation for this class of compounds. Further investigation into the specific enzymes responsible identified that the metabolism was predominantly catalyzed by Cytochrome P450 3A4 (CYP3A4). nih.gov Although other P450 isoforms were capable of metabolizing the substrate, the formation of the quinolinium metabolite was almost exclusively attributed to CYP3A4. nih.gov

The proposed mechanism suggests that the aromatization of the N-alkyltetrahydroquinoline ring may occur via a single electron transfer from the nitrogen atom. nih.gov While dihydro intermediates were not directly observed, experiments involving cyanide trapping indicated the formation of iminium intermediates, which are then further oxidized to the stable aromatic quinolinium species. nih.gov

Table 1: Potential Metabolic Pathways for Tetrahydroquinoline Scaffolds

Metabolic Reaction Primary Enzyme Family Potential Metabolite Type Mechanistic Insight
Aromatization Cytochrome P450 (CYP3A4) Quinolinium ion Formation of an intermediate iminium species followed by oxidation. nih.gov
Hydroxylation Cytochrome P450 Hydroxylated derivatives Oxidation at various positions on the aromatic or saturated rings.
Ester Hydrolysis Carboxylesterases Carboxylic acid Cleavage of the ethyl acetate (B1210297) side chain.

Cytochrome P450 (CYP) Isoform Inhibition and Induction Studies

Drug-drug interactions are a major concern in clinical practice, and many are caused by the inhibition or induction of CYP450 enzymes. nih.gov Understanding the interaction of a new chemical entity with these enzymes is therefore a critical step in preclinical development.

Studies on the broader class of isoquinoline (B145761) alkaloids have shown that these compounds can be potent inhibitors of major human drug-metabolizing CYP enzymes. researchgate.net In a panel of 36 isoquinoline alkaloids, many showed at least moderate inhibitory activity against CYP3A4 (IC₅₀ < 10 μM), with fifteen demonstrating potent inhibition (IC₅₀ < 1 μM). researchgate.net Furthermore, CYP2D6 was also moderately inhibited by a majority of the tested alkaloids. researchgate.net Inhibition of other isoforms such as CYP1A2, CYP2B6, and CYP2C isoforms was generally less pronounced. researchgate.net

For the tetrahydroquinoline scaffold, it is crucial to assess its potential to act as an inhibitor of key CYP isoforms. Given that related structures show significant interaction with CYP3A4, it would be a primary enzyme of interest for ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE. Any inhibitory activity could lead to clinically relevant drug-drug interactions if co-administered with drugs that are substrates of this enzyme.

Table 2: Summary of Potential CYP450 Interactions for Tetrahydroquinoline-Related Scaffolds

CYP Isoform Potential Interaction Implication Supporting Evidence
CYP3A4 Inhibition High potential for drug-drug interactions, as CYP3A4 metabolizes ~50% of clinical drugs. Many related isoquinoline alkaloids are moderate to potent inhibitors of CYP3A4. researchgate.net
CYP2D6 Inhibition Potential for interactions with drugs metabolized by CYP2D6, including many antidepressants and antipsychotics. A significant number of related isoquinoline alkaloids show inhibitory activity. researchgate.net

| CYP1A2, 2C9, 2C19 | Weaker Inhibition | Lower likelihood of clinically significant interactions compared to CYP3A4/2D6. | Generally less inhibited by the broader class of isoquinoline alkaloids. researchgate.net |

Transporter Interactions and Efflux Pump Modulation (e.g., P-glycoprotein)

Efflux transporters, such as P-glycoprotein (P-gp, MDR1), are critical components of cellular defense, actively pumping xenobiotics out of cells. mdpi.com They are highly expressed in key biological barriers, including the blood-brain barrier and the intestine, as well as in tumor cells, where they can confer multidrug resistance. nih.gov

Several studies have demonstrated that scaffolds related to tetrahydroquinoline can interact with P-gp. A study of tetrahydroisoquinoline derivatives identified compounds that could overcome P-gp activity in in-vitro models of the blood-brain barrier and glioblastoma. nih.govpreprints.org These compounds were shown to increase the intracellular accumulation of known P-gp substrates, such as doxorubicin, at nanomolar concentrations, effectively reversing P-gp-mediated resistance. nih.gov This suggests that the tetrahydroisoquinoline core can serve as a scaffold for potent P-gp inhibitors.

Therefore, it is important to investigate whether this compound or its metabolites act as substrates or inhibitors of P-gp. If the compound is a P-gp substrate, its oral absorption and central nervous system penetration could be limited. Conversely, if it acts as a P-gp inhibitor, it could be developed as a resistance-modifying agent or have the potential to cause drug-drug interactions with co-administered P-gp substrates. mdpi.com

Plasma Protein Binding Characteristics and Implications for Distribution

The extent to which a drug binds to plasma proteins, primarily albumin and alpha-1-acid glycoprotein, significantly influences its pharmacokinetic profile. youtube.com Only the unbound fraction of a drug is free to distribute into tissues, interact with pharmacological targets, and be cleared from the body. youtube.com

While specific data for the target compound is unavailable, a study on tiquinamide (B1228421), a novel tetrahydroquinoline derivative, provides valuable insight. In preclinical studies, tiquinamide was found to be 50-60% bound to rat plasma proteins and 50-75% bound to monkey plasma proteins. nih.gov This moderate degree of binding suggests that a significant fraction of the drug would exist in the unbound, pharmacologically active form.

High plasma protein binding (>99%) can limit the volume of distribution and reduce the rate of clearance, potentially prolonging a drug's half-life. Conversely, low to moderate binding allows for greater tissue distribution. For a compound like this compound, determining the fraction unbound is essential for interpreting its pharmacokinetic and pharmacodynamic data and for predicting its distribution characteristics in vivo.

Table 3: Plasma Protein Binding of a Representative Tetrahydroquinoline Derivative

Compound Species Percent Bound (%) Implication
Tiquinamide Rat 50 - 60% Moderate binding, suggesting a substantial unbound fraction available for distribution and clearance. nih.gov

Pre-clinical Absorption, Distribution, Excretion (ADE) Profiles in Animal Models (Mechanistic Insights)

The disposition of the tetrahydroquinoline derivative tiquinamide was studied in both rats and monkeys. nih.gov The compound was absorbed rapidly and extensively in both species following oral administration. nih.gov A notable finding was that the major site of radioactivity localization was the stomach in both rats and monkeys, suggesting potential retention or secretion into this tissue. nih.gov

The elimination profiles showed significant species differences. In rats, the unchanged drug was eliminated from plasma with a half-life of 1.6 hours, but the elimination of total radioactivity was very slow (t½ = 90 hours), indicating that metabolites were cleared much more slowly than the parent compound. nih.gov In monkeys, the elimination of both the parent drug and total radioactivity was rapid (t½ ≈ 0.7 hours). nih.gov The primary route of excretion in both species was via the urine. nih.gov However, excretion was much slower in the rat, with only 50% of the dose excreted in the first 24 hours, compared to the monkey, where excretion was nearly complete within 6 hours. nih.gov

These findings highlight the importance of evaluating pharmacokinetics in multiple species. For this compound, preclinical studies in rodent and non-rodent models would be necessary to characterize its ADE profile and understand potential species differences in metabolism and elimination.

Table 4: Preclinical Pharmacokinetic Parameters for Tiquinamide (A Tetrahydroquinoline Derivative)

Parameter Rat Monkey Mechanistic Insight
Absorption Rapid and extensive Rapid and extensive The scaffold is well-absorbed from the gastrointestinal tract. nih.gov
Distribution Major localization in the stomach Major localization in the stomach Potential for specific tissue retention or secretion. nih.gov
Plasma Half-life (Parent) 1.6 hours 0.7 hours Rapid clearance of the parent compound from plasma. nih.gov
Plasma Half-life (Total Radioactivity) 90 hours 0.75 hours Significant species difference, suggesting slow clearance of metabolites in the rat. nih.gov

| Primary Excretion Route | Urine | Urine | Renal excretion is the main pathway for elimination. nih.gov |

Development and Validation of Advanced Analytical Methods for Ethyl 2 5,6,7,8 Tetrahydroquinolin 5 Yl Acetate in Complex Research Matrices

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of non-volatile or thermally labile compounds in research and pharmaceutical settings. For ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach, leveraging the compound's moderate polarity.

Method development begins with the selection of an appropriate stationary phase, commonly a C18 or C8 silica-based column, which provides effective separation for a wide range of molecules. The mobile phase composition is then optimized to achieve a good peak shape, resolution, and a reasonable retention time. A typical mobile phase for a tetrahydroquinoline derivative would consist of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic modifier like acetonitrile (B52724) or methanol. nih.govnih.gov The buffer helps to maintain a consistent pH, ensuring reproducible ionization of the analyte and minimizing peak tailing. The organic modifier is adjusted to control the retention time of the compound. jfda-online.com

Optimization involves systematically adjusting parameters such as mobile phase ratio (isocratic or gradient elution), pH, buffer concentration, and column temperature. Gradient elution, where the proportion of the organic solvent is increased during the run, is often employed to ensure the elution of all components in a complex matrix with good resolution and peak shape. Detection is commonly performed using a UV-Vis detector, set at a wavelength where the analyte exhibits maximum absorbance, determined by a preliminary UV scan of the compound. For the quinoline (B57606) structure, this is often in the range of 220-280 nm. nih.gov

Table 1: Hypothetical Optimized HPLC Parameters for Quantitative Analysis

Parameter Condition Rationale
Instrument Agilent 1260 Infinity II or similar Standard HPLC system with UV/Vis detection.
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Provides protons for positive ionization mode and good peak shape.
Mobile Phase B Acetonitrile Common organic modifier providing good elution strength.
Elution Mode Gradient Optimal for separating the analyte from matrix interferences.
Flow Rate 1.0 mL/min Standard flow rate for a 4.6 mm ID column, ensuring good efficiency.
Column Temperature 30 °C Maintains consistent retention times and improves peak symmetry.
Detector Diode Array Detector (DAD) Monitors a range of wavelengths to ensure specificity and detect impurities.
Detection Wavelength 254 nm A common wavelength for aromatic compounds like the quinoline ring system.
Injection Volume 10 µL Standard volume for analytical HPLC.
Retention Time ~5.8 min (dependent on gradient) A reasonable time that allows for good separation and sample throughput.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Metabolite Profiling

For trace-level quantification and the identification of metabolites in complex biological matrices like plasma or tissue homogenates, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard due to its superior sensitivity and selectivity. nih.gov The technique couples the separation power of HPLC with the mass analysis capability of a tandem mass spectrometer.

The LC method developed for HPLC-UV can often be adapted for LC-MS/MS. However, volatile buffers like ammonium acetate (B1210297) or formic acid must be used instead of non-volatile phosphate buffers to ensure compatibility with the mass spectrometer source. researchgate.net Electrospray ionization (ESI) is the most common ionization technique for compounds of this nature, typically operating in positive ion mode due to the basic nitrogen atom in the tetrahydroquinoline ring, which is readily protonated.

For quantitative analysis, the mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from matrix components.

Metabolite profiling involves searching for predicted metabolic products of the parent drug. For this compound, potential metabolic pathways include hydrolysis of the ethyl ester to the corresponding carboxylic acid, hydroxylation of the aromatic or aliphatic rings, and subsequent glucuronidation or sulfation. ijpras.com Full scan and product ion scan experiments are used to identify these potential metabolites based on their accurate mass and fragmentation patterns. scripps.edu

Table 2: Hypothetical LC-MS/MS Parameters and Metabolite Transitions

Parameter Condition
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion [M+H]⁺ m/z 246.15
Product Ion for Quantitation m/z 158.10 (Loss of ethyl acetate moiety)
Collision Energy 20 eV (Optimized for fragmentation)
Hypothetical Metabolite Carboxylic Acid (Ester Hydrolysis)
Precursor Ion [M+H]⁺ m/z 218.12
Product Ion m/z 158.10 (Loss of acetic acid)
Hypothetical Metabolite Hydroxylated Parent Compound
Precursor Ion [M+H]⁺ m/z 262.14
Product Ion m/z 174.09 (Hydroxylated quinoline fragment)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. this compound, due to its molecular weight and polarity, is not sufficiently volatile for direct GC-MS analysis. Therefore, chemical derivatization is required to convert the analyte into a more volatile and thermally stable form. jfda-online.com

A common derivatization strategy for compounds containing active hydrogens (e.g., if the ester is hydrolyzed to a carboxylic acid) is silylation. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the acidic proton of the carboxylic acid with a non-polar trimethylsilyl (B98337) (TMS) group. nih.gov This process significantly reduces the polarity and increases the volatility of the molecule, making it suitable for GC analysis.

The GC method would involve injecting the derivatized sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium) onto a capillary column. A non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5MS), is typically used. The column temperature is programmed to ramp up, allowing for the separation of the derivatized analyte from other sample components based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, which is typically operated in electron ionization (EI) mode, providing characteristic fragmentation patterns that can be used for identification and quantification.

Table 3: Hypothetical GC-MS Parameters for Silylated Derivative

Parameter Condition
Derivatization Reagent BSTFA with 1% TMCS (for the hydrolyzed acid)
GC Column DB-5MS (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (1 min), then 15 °C/min to 280 °C (hold 5 min)
MS Ionization Mode Electron Ionization (EI) at 70 eV
MS Scan Range 50-500 amu
Expected TMS-Derivative Ion Molecular ion and characteristic fragments (e.g., loss of CH₃)

Method Validation Parameters and Quality Control in Academic Research

To ensure that an analytical method is suitable for its intended purpose, it must be validated. ich.org Method validation demonstrates that the procedure is reliable, reproducible, and accurate for the analysis of the specific analyte in a given matrix. The parameters for validation are outlined in guidelines from the International Council for Harmonisation (ICH). europa.euamsbiopharma.com

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is often demonstrated by analyzing blank and spiked matrix samples to show the absence of interfering peaks at the analyte's retention time. amsbiopharma.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of standards at different concentrations and performing a linear regression of concentration versus response. A correlation coefficient (r²) close to 1.000 is desired.

Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing samples with known concentrations (e.g., spiked matrix samples) and expressing the results as a percentage recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval. biopharminternational.com

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment. biopharminternational.com Precision is expressed as the relative standard deviation (%RSD).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. ich.org

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria (ICH Guidelines)

Validation Parameter Typical Acceptance Criteria for Academic Research
Specificity No interference at the retention time of the analyte.
Linearity (r²) ≥ 0.995
Range Typically 80-120% of the target concentration.
Accuracy (% Recovery) 98.0% - 102.0%

| Precision (% RSD) | Repeatability (Intra-day): ≤ 2% Intermediate (Inter-day): ≤ 3% | | Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | | Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1; with acceptable precision and accuracy. | | Robustness | %RSD of results should remain within acceptable limits after minor changes. |

Emerging Research Directions and Future Perspectives for Ethyl 2 5,6,7,8 Tetraquinolin 5 Yl Acetate

Development as a Chemical Probe for Biological Systems

A key emerging area for novel tetrahydroquinoline derivatives is their development as chemical probes to investigate biological systems. Chemical probes are small molecules designed to selectively interact with a specific protein or pathway, enabling the study of its function in a cellular or organismal context. nih.gov Given the diverse biological activities reported for THQ derivatives, ETHYL 2-(5,6,7,8-TETRAHYDROQUINOLIN-5-YL)ACETATE could potentially be developed into such a tool.

The utility of a chemical probe is defined by its potency, selectivity, and well-understood mechanism of action. For a compound like this compound, the initial step would involve screening against a wide range of biological targets to identify any specific interactions. Tetrahydroquinoline derivatives have been identified as having potential as neurotropic agents and anticancer compounds, suggesting that this scaffold can interact with various biological targets. nih.govresearchgate.net

Furthermore, the tetrahydroquinoline core can be modified to incorporate fluorescent tags, allowing for the visualization of the molecule's distribution and interaction with cellular components. For instance, quinoline-based fluorescent probes have been successfully developed for detecting metal ions like Zn2+ in biological systems. bohrium.comrsc.org A similar strategy could be applied to this compound, transforming it into a fluorescent probe to track its journey within a cell and identify its binding partners through imaging techniques.

The development of this compound as a chemical probe would require rigorous validation to ensure its specificity and to rule out off-target effects. This involves a combination of biochemical assays, cell-based experiments, and proteomics to confirm its intended target and understand its broader biological impact.

Potential in Materials Science or Catalysis Applications

Beyond biological applications, the unique chemical structure of tetrahydroquinolines suggests their potential utility in materials science and catalysis. The nitrogen-containing heterocyclic ring system can engage in various chemical interactions, making it an interesting building block for new materials and catalysts.

In materials science, quinoline (B57606) and its derivatives have been investigated as corrosion inhibitors for metals. researchgate.netresearchgate.net Their effectiveness is attributed to the high electron density of the quinoline ring system, which allows for strong adsorption onto metal surfaces, forming a protective layer. researchgate.net this compound, with its tetrahydroquinoline core and ester functional group, could be explored for similar applications, potentially offering a new class of corrosion inhibitors.

The synthesis of tetrahydroquinoline derivatives often involves catalytic processes, and conversely, these compounds can also serve as ligands in catalytic systems. mdpi.com The nitrogen atom in the tetrahydroquinoline ring can coordinate with metal centers, influencing the reactivity and selectivity of catalytic transformations. The development of chiral tetrahydroquinoline-based ligands is an active area of research for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral molecule. mdpi.comnih.gov The specific structure of this compound could be evaluated for its potential as a ligand in various metal-catalyzed reactions.

Integration with Systems Biology and Omics Approaches for Target Deconvolution

Identifying the specific cellular targets of a bioactive compound is a critical yet challenging step in drug discovery and chemical biology. nih.gov For a novel compound like this compound, whose biological activity is yet to be fully characterized, modern systems biology and "omics" approaches offer powerful tools for target deconvolution. nih.govresearchgate.net

Target deconvolution is the process of identifying the direct molecular targets of a small molecule. creative-biolabs.com This is often a major hurdle when a compound is discovered through phenotypic screening, where a change in a cell's behavior is observed without prior knowledge of the underlying molecular mechanism. nih.gov

Chemoproteomics, a key discipline in this area, utilizes chemical probes to identify protein-ligand interactions on a proteome-wide scale. chemrxiv.orgnih.govnih.gov A derivative of this compound could be synthesized with a reactive group or a tag that allows for its covalent attachment to its protein targets upon activation (e.g., by light in photoaffinity labeling). nih.gov Subsequent isolation of these protein-probe conjugates and their identification by mass spectrometry would reveal the direct binding partners of the compound.

In addition to proteomics, genomics and transcriptomics can provide valuable clues. For example, CRISPR-based genetic screens can be used to identify genes that are essential for the activity of a compound. acs.org By systematically knocking out genes in a cell population and then treating the cells with this compound, one can identify which gene knockouts confer resistance to the compound's effects. The proteins encoded by these genes are likely to be part of the pathway that the compound modulates, and may include the direct target itself. acs.org

The integration of data from multiple omics platforms (proteomics, genomics, transcriptomics, metabolomics) provides a systems-level view of the cellular response to a compound. researchgate.net This holistic approach can help to build a comprehensive picture of the mechanism of action of this compound, including its primary targets and any off-target effects.

Omics ApproachApplication in Target DeconvolutionPotential Information Gained for this compound
Chemoproteomics Identification of direct protein binding partners.Direct molecular targets of the compound.
Genomics (e.g., CRISPR screens) Identification of genes essential for compound activity.Genetic pathway involved in the compound's mechanism of action.
Transcriptomics Analysis of changes in gene expression upon treatment.Cellular pathways affected by the compound.
Metabolomics Analysis of changes in metabolite levels upon treatment.Metabolic pathways modulated by the compound.

Challenges and Opportunities in the Synthesis and Application of Novel Tetrahydroquinoline Derivatives

The synthesis and application of novel tetrahydroquinoline derivatives like this compound present both challenges and opportunities. The rich chemistry of the tetrahydroquinoline scaffold allows for the creation of a vast chemical space, but also necessitates careful consideration of synthetic strategies and potential pitfalls in biological applications. researchgate.netacs.org

One of the major challenges in the synthesis of substituted tetrahydroquinolines is the control of stereochemistry, particularly the creation of chiral centers in an enantioselective manner. mdpi.comnih.govnih.govthieme-connect.com Many biological targets are chiral, and often only one enantiomer of a chiral molecule will have the desired biological activity. The development of efficient asymmetric syntheses for tetrahydroquinoline derivatives is a key area of research, with various organocatalytic and metal-catalyzed methods being explored. mdpi.comthieme-connect.com

Another significant challenge in the application of tetrahydroquinoline derivatives is their potential to act as pan-assay interference compounds (PAINS). acs.orgnih.gov PAINS are compounds that appear to be active in a wide range of biological assays but do so through non-specific mechanisms, such as aggregation, reactivity, or redox cycling, rather than by specifically binding to a target protein. acs.org Fused tetrahydroquinolines, in particular, have been identified as frequent hitters in high-throughput screening campaigns. acs.orgnih.gov It is crucial to perform rigorous counter-screens and mechanism-of-action studies to ensure that the observed activity of a new tetrahydroquinoline derivative is due to a specific interaction with a biological target and not an artifact of assay interference.

Despite these challenges, there are numerous opportunities. The versatility of the tetrahydroquinoline scaffold allows for the introduction of a wide range of functional groups, enabling the fine-tuning of a molecule's properties to improve its potency, selectivity, and pharmacokinetic profile. nih.govnih.gov The development of new synthetic methods, such as visible-light-induced reactions, is expanding the toolbox for creating novel tetrahydroquinoline derivatives with unique substitution patterns. acs.org

The opportunity also lies in exploring new biological activities for this class of compounds. While much of the focus has been on cancer and infectious diseases, the identification of tetrahydroquinolines as neurotropic agents suggests that their potential in treating neurological disorders is an area ripe for further investigation. nih.gov

ChallengeDescriptionOpportunityDescription
Asymmetric Synthesis Difficulty in controlling the stereochemistry of substituted tetrahydroquinolines.Novel Synthetic Methods Development of new catalytic and organocatalytic methods for enantioselective synthesis.
Pan-Assay Interference (PAINS) Tendency of some tetrahydroquinoline derivatives to show non-specific activity in biological assays.Rigorous Validation Opportunity to identify truly specific and potent compounds through careful experimental design.
Limited Biological Scope Focus on a few therapeutic areas.Exploration of New Targets Investigation of novel biological activities, such as in neurodegenerative diseases.
Pharmacokinetic Properties Poor solubility or metabolic instability of some derivatives.Medicinal Chemistry Optimization Modification of the tetrahydroquinoline scaffold to improve drug-like properties.

Identification of Knowledge Gaps and Future Research Priorities in Tetrahydroquinoline Research

Despite the extensive research on tetrahydroquinoline derivatives, several knowledge gaps remain, and addressing these will be a priority for future research. These gaps represent exciting opportunities to further unlock the potential of this important class of heterocyclic compounds.

A significant knowledge gap is the lack of a deep understanding of the mechanism of action for many reported biological activities. While numerous studies have identified tetrahydroquinoline derivatives with potent in vitro activity, the specific molecular targets and pathways are often not fully elucidated. nih.govrsc.orgmdpi.comnih.govmdpi.com Future research should prioritize in-depth mechanism-of-action studies, utilizing the systems biology and omics approaches discussed earlier, to move beyond phenotypic observations to a molecular understanding of how these compounds work.

There is also a need for more extensive in vivo studies to validate the therapeutic potential of promising tetrahydroquinoline derivatives. Many compounds that show excellent activity in cell-based assays fail in animal models due to poor pharmacokinetic properties, toxicity, or lack of efficacy. acs.org A greater emphasis on early-stage ADME (absorption, distribution, metabolism, and excretion) and toxicology studies will be crucial for translating in vitro hits into viable drug candidates.

The exploration of new and underexplored biological targets for tetrahydroquinoline derivatives is another key research priority. While targets such as kinases and receptors involved in cancer have been extensively studied, there is a vast landscape of other potential targets that could be modulated by this versatile scaffold. nih.govnih.gov Expanding the scope of biological screening to include a wider range of target classes could uncover novel therapeutic applications for tetrahydroquinoline-based compounds.

Furthermore, the issue of pan-assay interference (PAINS) needs to be systematically addressed. acs.org Developing predictive models to identify potential PAINS based on their chemical structure and establishing standardized protocols for ruling out non-specific activity would greatly improve the quality and reliability of research in this area.

Finally, the development of more sustainable and environmentally friendly synthetic methods for tetrahydroquinolines is an ongoing priority. acs.org This includes the use of greener solvents, catalysts based on earth-abundant metals, and energy-efficient reaction conditions.

Future research priorities in tetrahydroquinoline research should therefore focus on:

Deepening Mechanistic Understanding: Moving from "what" a compound does to "how" it does it.

Bridging the In Vitro-In Vivo Gap: Improving the translation of promising lab results into preclinical and clinical success.

Expanding the Target Landscape: Looking for new biological problems that can be solved with tetrahydroquinoline-based solutions.

Tackling the PAINS Problem: Ensuring the quality and reliability of screening data.

Greening the Synthesis: Developing more sustainable ways to make these important molecules.

By addressing these knowledge gaps and focusing on these research priorities, the scientific community can continue to harness the full potential of the tetrahydroquinoline scaffold for the development of new medicines, research tools, and materials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-(5,6,7,8-tetrahydroquinolin-5-yl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, tetrahydroquinoline derivatives are often prepared using catalytic hydrogenation of quinoline precursors under high-pressure H₂ (5–10 atm) with palladium or platinum catalysts . Ethyl esterification of the acetic acid moiety can be achieved via acid-catalyzed (e.g., H₂SO₄) reactions with ethanol. Yield optimization requires precise control of temperature (60–80°C) and stoichiometric ratios (1:1.2 for quinoline:ethyl bromoacetate). Impurities such as unreacted starting materials are minimized using column chromatography (silica gel, hexane/ethyl acetate eluent) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : ¹H NMR should show signals for the tetrahydroquinoline protons (δ 1.5–2.8 ppm, multiplet) and the ethyl ester group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂). ¹³C NMR will confirm the carbonyl group (δ ~170 ppm) .
  • Mass Spectrometry (MS) : Look for the molecular ion peak [M⁺] at m/z 245.3 (calculated for C₁₃H₁₇NO₂). Fragmentation patterns should include loss of the ethyl group (-45 Da) and the tetrahydroquinoline ring .
  • IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and aromatic C-H (~3050 cm⁻¹) are critical .

Q. How can researchers validate the purity of this compound, and what are common contaminants?

  • Methodological Answer : Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Common contaminants include unreacted tetrahydroquinoline precursors or byproducts from incomplete esterification. Elemental analysis (e.g., C: 63.6%, H: 6.9%, N: 5.7%) and melting point determination (if crystalline) further validate purity .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data between synthesis batches?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from stereochemical variations or solvent residues. Use deuterated solvents (e.g., DMSO-d⁶) to eliminate solvent interference. For stereochemical analysis, X-ray crystallography (as in ) or chiral HPLC (e.g., Chiralpak AD-H column) can resolve enantiomeric impurities. Batch-to-batch consistency is improved by standardizing reaction times and purification protocols .

Q. How does the tetrahydroquinoline core influence the compound’s bioactivity, and what computational tools predict its interactions with biological targets?

  • Methodological Answer : The tetrahydroquinoline moiety enhances lipophilicity and membrane permeability, critical for CNS-targeted drugs. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with receptors like serotonin transporters. QSAR models highlight substituent effects on binding affinity. In vitro assays (e.g., enzyme inhibition) validate predictions .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Methodological Answer : Scaling up often leads to racemization or diastereomer formation. Use asymmetric catalysis (e.g., Ru-BINAP complexes) to preserve stereochemistry. Continuous-flow reactors improve temperature control and reduce side reactions. Process analytical technology (PAT) monitors critical parameters (pH, pressure) in real-time .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.